(6-Chloro-pyrimidin-4-yl)ethylamine
Description
Significance of Pyrimidine (B1678525) and Ethylamine (B1201723) Scaffolds in Heterocyclic Chemistry
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in various biological processes. ignited.in It is a core component of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. ignited.inresearchgate.net This natural prevalence has made pyrimidine and its derivatives a subject of intense study in medicinal chemistry, leading to the development of a wide array of therapeutic agents. researchgate.netmdpi.com Pyrimidine-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ignited.inresearchtrend.netnih.gov The versatility of the pyrimidine ring allows for various substitutions, enabling the fine-tuning of its physicochemical and biological properties. researchtrend.net
Similarly, the ethylamine scaffold is a common structural motif in many biologically active compounds. It is found in numerous neurotransmitters and hormones, highlighting its importance in physiological processes. In drug discovery, the ethylamine group is often incorporated into molecules to modulate their pharmacological profiles. For instance, the cycloalkanol ethylamine scaffold has been explored for developing selective norepinephrine (B1679862) reuptake inhibitors. sigmaaldrich.comresearchgate.net The flexibility of the ethylamine chain and its ability to form hydrogen bonds are key features that contribute to its utility in medicinal chemistry. mdpi.com
Overview of (6-Chloro-pyrimidin-4-yl)ethylamine as a Research Compound
This compound, with the CAS number 933685-35-9, is a research compound that combines the key features of both pyrimidine and ethylamine scaffolds. chemsrc.com The presence of a chlorine atom on the pyrimidine ring further enhances its chemical reactivity and potential for creating diverse derivatives through nucleophilic substitution reactions. researchgate.net
Below is a data table summarizing the key chemical identifiers for this compound:
| Property | Value | Source |
| CAS Number | 933685-35-9 | chemsrc.com |
| Molecular Formula | C6H8ClN3 | chemsrc.com |
| Molecular Weight | 157.60 g/mol | chemsrc.com |
| Canonical SMILES | NCCc1cc(Cl)ncn1 | chemsrc.com |
This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules for various research applications. The strategic placement of the chloro and ethylamine groups allows for targeted modifications to explore structure-activity relationships.
Scope and Research Trajectories for Halogenated Pyrimidinyl-Ethylamines
The study of halogenated pyrimidines is a significant area of research with diverse applications. rsc.org Halogen atoms can modulate the electronic properties and lipophilicity of the pyrimidine ring, which can in turn influence the biological activity of the molecule. rsc.org For example, halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy, where they are incorporated into the DNA of tumor cells to enhance the effects of radiation. nih.gov
Future research on halogenated pyrimidinyl-ethylamines, including this compound, is likely to focus on several key areas:
Synthesis of Novel Derivatives: Utilizing the reactive chlorine atom to introduce a wide range of functional groups, thereby creating libraries of new compounds for biological screening. researchgate.netgoogle.com
Medicinal Chemistry Applications: Investigating the potential of these compounds as scaffolds for the development of new therapeutic agents targeting a variety of diseases. mdpi.comresearchtrend.net The combination of the pyrimidine core, the ethylamine side chain, and the halogen atom provides a rich platform for designing molecules with specific biological targets.
Materials Science: Exploring the use of these compounds in the development of new materials with specific electronic or optical properties. rsc.org
The continued exploration of this compound and its analogues holds significant promise for advancing our understanding of chemical synthesis and for the discovery of new molecules with valuable applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(6-chloropyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1-2,8H2 |
InChI Key |
YBBUMKKYMUNBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro Pyrimidin 4 Yl Ethylamine and Its Derivatives
Direct Synthesis Approaches to (6-Chloro-pyrimidin-4-yl)ethylamine
Direct synthesis of this compound is less commonly reported in a single step. However, multistep one-pot procedures or convergent syntheses that lead directly to the target compound or its immediate precursors are of significant interest. For instance, a versatile route to pyrimidin-4-yl substituted α-amino acids involves the reaction of amidines with α-amino acid alkynyl ketones. rsc.org This approach could potentially be adapted for the synthesis of this compound by utilizing an appropriate amidine and a suitably protected amino-alkynyl ketone derivative.
Synthesis of Halogenated Pyrimidine (B1678525) Precursors
The synthesis of halogenated pyrimidines, particularly 6-chloropyrimidine scaffolds, is a critical step in the preparation of this compound. These precursors serve as the foundational electrophilic component for subsequent nucleophilic substitution reactions.
The preparation of 6-chloropyrimidine scaffolds often starts from more readily available pyrimidine derivatives. A common method involves the chlorination of hydroxypyrimidines. For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be converted to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride (POCl₃). patsnap.comgoogle.com This chlorination step is a key transformation in the synthesis of many active pharmaceutical ingredients. google.comquestjournals.org The reaction of 4,6-dihydroxypyrimidine (B14393) with POCl₃, often in the presence of a tertiary amine like N,N-dimethylcyclohexylamine or triethylamine (B128534) hydrochloride, yields 4,6-dichloropyrimidine (B16783). google.com Another approach involves the reaction of 4-chloro-6-methoxypyrimidine (B185298) with phosphorus oxychloride in the presence of an anhydrous organic amine to produce 4,6-dichloropyrimidine. google.com
| Starting Material | Reagent(s) | Product | Reference(s) |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | patsnap.comgoogle.com |
| 4,6-Dihydroxypyrimidine | POCl₃, N,N-dimethylcyclohexylamine | 4,6-Dichloropyrimidine | google.com |
| 4-Chloro-6-methoxypyrimidine | POCl₃, Anhydrous organic amine | 4,6-Dichloropyrimidine | google.com |
This table summarizes key reactions for the synthesis of 6-chloropyrimidine scaffolds.
The synthesis of substituted pyrimidin-4-yl moieties can be achieved through various condensation reactions. A notable method involves the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides, which provides C4-heteroatom substituted pyrimidines. organic-chemistry.org This strategy offers a versatile entry to a range of functionalized pyrimidines that can be further elaborated. organic-chemistry.org For instance, the use of cyanic bromide or thiocyanatomethane as nucleophiles in this reaction yields azaheterocycles that are poised for further derivatization. organic-chemistry.org
Introduction of the Ethylamine (B1201723) Side Chain
The introduction of the ethylamine side chain onto the 6-chloropyrimidine core is a pivotal step in the synthesis of the target compound. This is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions.
The reaction of chloropyrimidines with amines is a fundamental and widely used transformation in pyrimidine chemistry. arkat-usa.orgresearchgate.net The chlorine atom at the C4 or C6 position of the pyrimidine ring is susceptible to nucleophilic attack by amines.
For the synthesis of this compound, 4,6-dichloropyrimidine can be reacted with ethylamine. The reaction conditions can be controlled to favor mono-substitution, yielding the desired product. For example, the reaction of 4,6-dichloro-5-nitro-2-trifluoromethyl-pyrimidine with ethylamine in ethanol (B145695) at low temperatures (-30°C to 0°C) in the presence of triethylamine has been shown to produce 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine. prepchem.com Similar conditions can be envisioned for the reaction with 4,6-dichloropyrimidine.
The reactivity of chloropyrimidines towards amination is influenced by the other substituents on the ring. researchgate.net Electron-withdrawing groups generally activate the ring towards nucleophilic attack. researchgate.net The reaction can proceed under neutral, basic, or even acidic conditions, with acid catalysis sometimes favoring the reaction of less reactive chloropyrimidines. arkat-usa.orgresearchgate.netpreprints.org
| Chloropyrimidine Substrate | Amine | Conditions | Product | Reference(s) |
| 4,6-Dichloro-5-nitro-2-trifluoromethyl-pyrimidine | Ethylamine, Triethylamine | Ethanol, -30°C to 0°C | 4-Ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine | prepchem.com |
| 4,6-Dichloropyrimidine | Adamantane-containing amines, K₂CO₃ | DMF | Mono-aminated products | nih.gov |
This table provides examples of amination reactions on chloropyrimidines.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides with amines. This methodology can be applied to the synthesis of N-alkylated pyrimidines. For example, the coupling of aryl halides with ethylamine hydrochloride using a palladium catalyst can form N-ethylanilines. acs.org A similar strategy could be employed for the coupling of 4,6-dichloropyrimidine with ethylamine.
Furthermore, electrochemical reductive cross-coupling reactions have been developed for the synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, using a sacrificial iron anode and a nickel(II) catalyst. nih.gov While this specific example focuses on aryl coupling, the underlying principle of catalyzed cross-coupling could potentially be adapted for the introduction of an ethylamine group.
Sequential site-selective cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, have been used to functionalize dihalopyrimidines, demonstrating the potential for controlled introduction of various substituents, including amino groups. nih.gov
Derivatization and Functionalization Strategies
The structural modification of this compound is a key area of research, enabling the diversification of its chemical properties. These modifications can be broadly categorized into alterations on the pyrimidine ring and functionalization of the ethylamine side chain.
Modifications on the Pyrimidine Ring
The pyrimidine ring of this compound offers several avenues for modification, primarily centered around the reactive chloro substituent. The chlorine atom at the C-6 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to displace the chloro group. For instance, reaction with various amines can yield a range of 4,6-disubstituted pyrimidine derivatives. The regioselectivity of these reactions can be influenced by the substituents present on the pyrimidine ring. In 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, nucleophilic attack by primary or secondary amines preferentially occurs at the C-4 position. researchgate.net However, the use of tertiary amine nucleophiles can lead to selective substitution at the C-2 position. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, provide a powerful tool for creating carbon-carbon bonds at the C-6 position. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the pyrimidine core. nih.gov An electrochemical reductive cross-coupling method using a sacrificial iron anode and a nickel(II) catalyst has also been developed for the arylation of 4-amino-6-chloropyrimidines. nih.gov This technique offers a mild and efficient route to novel 4-amino-6-arylpyrimidines. nih.gov
The introduction of a second amino group at the C-6 position of 4-amino-6-chloropyrimidine (B18116) derivatives can be achieved through Pd(0)-catalyzed amination. nih.gov The choice of phosphine (B1218219) ligands, such as BINAP or DavePhos, can influence the efficiency of this transformation. nih.gov
Functionalization of the Ethylamine Chain
The ethylamine side chain of this compound provides a reactive handle for further functionalization. The primary amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation.
N-alkylation of the amino group can be achieved by reacting the parent compound with alkyl halides. researchgate.net This modification can be crucial for modulating the compound's physicochemical properties. For example, the incorporation of an amino side chain in the pyrimidine core through N-alkylation has been reported to be a significant factor in the biological activity of some pyrimidine derivatives. researchgate.net
Acylation of the amino group with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This functionalization can introduce a diverse range of substituents and is a common strategy in medicinal chemistry to alter properties such as solubility and metabolic stability. Similarly, reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug discovery.
The amino group can also participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. This two-step process provides an alternative route for N-alkylation and the introduction of more complex substituents.
Synthesis of Fused Pyrimidine Systems Incorporating the Amine Motif
The this compound scaffold can serve as a precursor for the synthesis of various fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest due to their prevalence in biologically active molecules.
One common strategy involves the intramolecular cyclization of appropriately functionalized derivatives. For example, if a suitable reactive group is introduced onto the ethylamine chain, it can react with the pyrimidine ring to form a new fused ring.
Another approach involves utilizing the existing amino and chloro functionalities to build a new ring. For instance, reaction with bifunctional reagents can lead to the formation of fused systems like pyrazolo[3,4-d]pyrimidines or triazolopyrimidines. The synthesis of these fused heterocycles often involves a sequence of reactions, starting with the substitution of the C-6 chloro group, followed by modification of the ethylamine chain and subsequent cyclization.
The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile. researchgate.net This highlights a pathway to fused systems starting from a related pyrimidine core.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the development of more efficient and environmentally benign synthetic methods has become a major focus in organic chemistry. These advanced techniques are also being applied to the synthesis of pyrimidine derivatives, including those related to this compound.
Microwave-Assisted Synthesis of Pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.combenthamdirect.comeurekaselect.com The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. tandfonline.comeurekaselect.com
The synthesis of various pyrimidine derivatives has been successfully achieved using microwave technology. tandfonline.comfoliamedica.bg For example, the Biginelli three-component cyclocondensation reaction to form oxo- and thioxopyrimidines can be performed under microwave irradiation, resulting in good yields. tandfonline.com Microwave-assisted synthesis has also been employed for the preparation of tetrahydropyrimidine (B8763341) derivatives and thiazolopyrimidines. researchgate.netfoliamedica.bg This technique offers a simpler and more efficient route for the preparation of these heterocyclic systems. tandfonline.com
Transition-Metal-Free Amination Protocols
While transition-metal-catalyzed reactions are widely used for the amination of chloropyrimidines, there is growing interest in developing transition-metal-free alternatives to avoid potential metal contamination in the final products and to reduce costs.
Several transition-metal-free methods for the amination of halo-heterocycles have been reported. These often involve the use of strong bases or specialized reagents to facilitate the nucleophilic substitution. For instance, the amination of 2-amino-4,6-dichloropyrimidine (B145751) with various amines has been achieved in good to excellent yields by simply heating the reactants in the presence of triethylamine without any solvent or catalyst. nih.gov
Furthermore, visible-light-driven methods are emerging as a green alternative for C-H amidation, allowing for the formation of C-N bonds under mild, room-temperature conditions. consensus.app While not directly applied to this compound in the reviewed literature, these developing technologies represent a promising future direction for the synthesis of aminopyrimidine derivatives.
Catalytic Methodologies in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives, including this compound, has been significantly advanced through the development of various catalytic methodologies. These methods offer efficient and selective routes to functionalize the pyrimidine core, which is a crucial scaffold in many biologically active compounds. nih.gov Catalytic approaches, particularly those involving transition metals like palladium and nickel, have become indispensable for creating carbon-carbon and carbon-nitrogen bonds, enabling the construction of a diverse array of substituted pyrimidines. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone in modern organic synthesis and has been extensively applied to the functionalization of chloropyrimidines. The amination of chloropyrimidines is a key step in the synthesis of many derivatives. For instance, the introduction of a second amino substituent into a 4-amino-6-chloropyrimidine core has been successfully achieved using Pd(0) catalysis. nih.gov However, these reactions can be challenging, sometimes resulting in low yields (5–27%) and requiring careful optimization of reaction conditions to minimize the formation of by-products. nih.gov
In a study on the amination of 4-amino-6-chloropyrimidine, various palladium catalysts and ligands were investigated to improve the yield of the desired 4,6-diaminopyrimidine (B116622) product. The choice of ligand and the stoichiometry of the amine reactant were found to be critical factors influencing the reaction's success. nih.gov
Table 1: Palladium-Catalyzed Amination of 4-amino-6-chloropyrimidine nih.gov
| Entry | Catalyst | Ligand | Amine Equivalents | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | Xantphos | 1.2 | 45 |
| 2 | Pd₂(dba)₃ | DavePhos | 1.2 | 30 |
| 3 | Pd₂(dba)₃ | Ph-JosiPhos | 1.2 | 30 |
| 4 | Pd₂(dba)₃ | Cy-JosiPhos | 1.2 | 30 |
| 5 | Pd₂(dba)₃ | Xantphos | 4.0 | 60 |
Data sourced from a study on the synthesis of N-heteroaryl substituted adamantane-containing amines. nih.gov
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are also employed in cross-coupling reactions to produce substituted pyridylpyrimidine fungicides from bromo-pyridyl)pyrimidines, achieving yields between 32% and 99%. researchgate.net
Nickel-Catalyzed Cross-Coupling Reactions
As an alternative to palladium, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective method for the arylation of chloropyrimidines. An electrochemical approach utilizing a sacrificial iron anode in conjunction with a nickel(II) catalyst has been developed for the synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and various aryl halides. nih.gov This method proceeds under mild conditions and demonstrates good functional group tolerance, providing the desired products in moderate to high yields. nih.gov
The efficiency of this electrochemical cross-coupling is influenced by the nature of the substituent on the pyrimidine ring. nih.gov The reaction involves an electroreductive process catalyzed by a nickel complex, effectively coupling the chloropyrimidine with a functionalized aryl halide. nih.gov
Table 2: Electrochemical Nickel-Catalyzed Arylation of Substituted 4-Amino-6-chloropyrimidines nih.gov
| 4-Amino-6-chloropyrimidine Substituent (R) | Aryl Halide | Product Yield (%) |
|---|---|---|
| -N(CH₃)₂ | 4-bromobenzonitrile | 81 |
| -N(CH₃)₂ | 4-bromo-1,2-(methylenedioxy)benzene | 74 |
| -N(CH₂CH₃)₂ | 4-bromobenzonitrile | 85 |
| -Piperidino | 4-bromobenzonitrile | 83 |
| -Piperidino | 4-iodotoluene | 62 |
Data adapted from a study on the electrochemical synthesis of functionalized arylpyrimidines. nih.gov
Other Catalytic Approaches
Beyond palladium and nickel, other catalytic systems are employed in pyrimidine synthesis. mdpi.com Copper-catalyzed reactions, for instance, are used for constructing the pyrimidine ring itself. dntb.gov.uaorientjchem.org Multicomponent reactions, often facilitated by a catalyst, provide a highly efficient means of assembling complex pyrimidine structures in a single step from simple precursors. mdpi.comresearchgate.net These reactions benefit from high atom economy and procedural simplicity. Catalysts for these transformations can range from simple acids and bases to more complex organometallic compounds and even nanocatalysts, which offer advantages like high stability and recyclability. mdpi.comnih.gov For example, zirconium-mediated [2+2+2] cyclization of alkynes and nitriles, and copper-catalyzed reactions of ketones with nitriles, represent advanced strategies for creating polysubstituted pyrimidines. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 6 Chloro Pyrimidin 4 Yl Ethylamine Analogues
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Chloropyrimidines
Nucleophilic aromatic substitution (SNAr) is a primary reaction mechanism for chloropyrimidines. wikipedia.org This process involves the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, which is activated by the presence of electron-withdrawing groups, such as the chloro substituent and the ring nitrogen atoms. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism. researchgate.net In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the aromatic ring. masterorganicchemistry.com The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the pyrimidine ring and yields the final substitution product. researchgate.net
The reactivity of chloropyrimidines in SNAr reactions is significantly higher than that of chlorobenzene, with 2-chloropyrimidine (B141910) being approximately 1014–1016 times more reactive. nih.gov This enhanced reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which effectively stabilizes the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com
Regioselectivity and Chemoselectivity in Amination Reactions
The amination of dichloropyrimidines presents a challenge in controlling regioselectivity, as the two chlorine atoms can be substituted. The outcome of these reactions is highly dependent on the substitution pattern of the pyrimidine ring and the nature of the nucleophile. wuxiapptec.comresearchgate.net For instance, the SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position typically shows selectivity for substitution at the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov
In the case of 2,4-dichloropyrimidine, amination with weakly nucleophilic amines can be directed to the C-4 position with high regioselectivity by using catalysts such as sodium sulfinate and tetrabutylammonium (B224687) bromide. researchgate.net Conversely, palladium-catalyzed amination of polychloropyrimidines can favor substitution at the C-2 position. mit.edu The regioselectivity can also be influenced by the solvent and other reaction conditions. researchgate.net For example, the reaction of anilines with 2,4,6-trichloropyrimidine (B138864) in polar solvents like ethanol (B145695) shows a preference for the C-4 isomer. acs.org
The chemoselectivity of amination reactions is also a critical consideration, particularly when other reactive functional groups are present in the molecule. The choice of reaction conditions and catalysts can be tailored to selectively target the desired chloro position while leaving other groups intact.
Influence of Substituents on Reaction Kinetics and Thermodynamics
The rate and thermodynamics of SNAr reactions on chloropyrimidines are significantly influenced by the nature and position of substituents on the pyrimidine ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com This effect is most pronounced when the substituents are located at positions ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge. masterorganicchemistry.com
Quantitative structure-reactivity models have been developed to predict the reaction rates based on molecular descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.orgrsc.org These models have shown that electron-deficient arenes react much faster than electron-rich ones. chemrxiv.org
The leaving group also plays a role in the reaction kinetics. For SNAr reactions, the typical leaving group order is F > Cl ≈ Br > I. researchgate.netchemrxiv.org This is because the rate-determining step is usually the formation of the Meisenheimer complex, and the highly electronegative fluorine atom is most effective at stabilizing the transition state leading to this intermediate. masterorganicchemistry.com
Reaction Pathways and Intermediate Characterization
The SNAr reaction of chloropyrimidines with amines proceeds through a well-defined pathway involving the formation of a tetrahedral intermediate. youtube.com This intermediate, the Meisenheimer complex, can often be detected and characterized using spectroscopic techniques like NMR. researchgate.net
Computational studies, such as those using Quantum Mechanics (QM), have provided valuable insights into the reaction pathways and the factors governing selectivity. wuxiapptec.com For example, in the reaction of 2-MeSO2-4-chloropyrimidine with alkoxides and formamide (B127407) anions, QM calculations have shown that the formation of a hydrogen bond between the nucleophile and the methylsulfonyl group directs the attack to the C-2 position and lowers the activation energy barrier for this pathway. wuxiapptec.comwuxiapptec.com
The characterization of these intermediates and the elucidation of the reaction pathways are crucial for understanding the underlying mechanisms and for designing more efficient and selective synthetic routes.
Acid and Base Catalysis Effects on Reactivity
Both acids and bases can catalyze SNAr reactions of chloropyrimidines. researchgate.netntnu.no Simple protic acids can activate the pyrimidine ring towards nucleophilic attack by protonating the ring nitrogens, thereby increasing its electrophilicity. acsgcipr.org This is particularly effective for less reactive chloropyrimidines. researchgate.net However, excess acid can also deactivate the amine nucleophile by protonating it. preprints.org
Base catalysis is also common, with bases being used to deprotonate the amine nucleophile, increasing its nucleophilicity. preprints.org In some cases, the choice of base can influence the regioselectivity of the reaction. For example, in the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine, the use of LiHMDS as a base resulted in high regioselectivity for the C-4 isomer. acs.org The reaction of heteroaryl chlorides with amines in water in the presence of KF has been shown to be a facile SNAr reaction. nih.gov
The interplay between the substrate, nucleophile, and catalyst is complex, and the optimal conditions must be determined experimentally for each specific reaction.
Structural Elucidation and Spectroscopic Characterization in Academic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each hydrogen and carbon atom in (6-Chloro-pyrimidin-4-yl)ethylamine.
In a closely related analogue, 6-Chloro-N-methylpyrimidin-4-amine, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the proton at the 2-position of the pyrimidine (B1678525) ring (H-2) at δ 8.33 ppm. csir.co.za The proton at the 5-position (H-5) appears as a singlet at δ 6.35 ppm. csir.co.za The methyl protons of the amino group are observed as a doublet at δ 2.94 ppm, coupled to the adjacent NH proton. csir.co.za
The ¹³C NMR spectrum for this methyl analogue reveals signals for the pyrimidine ring carbons at δ 164.0 (C-6), 160.8 (C-4), and 158.2 (C-2) ppm. csir.co.za The carbon at the 5-position (C-5) is observed at δ 101.3 ppm, and the methyl carbon gives a signal at δ 28.2 ppm. csir.co.za For this compound, the ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, with corresponding signals in the ¹³C NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Chloropyrimidine Scaffold Note: Data is for the analogue 6-Chloro-N-methylpyrimidin-4-amine. csir.co.za
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.33 (s) | 158.2 |
| H-5 | 6.35 (s) | 101.3 |
| NHCH ₃ | 2.94 (d) | 28.2 |
| C-4 | - | 160.8 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the bonding framework of a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the ethylamine (B1201723) side chain (i.e., the correlation between the -CH₂- and -CH₃ protons). nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov This technique would definitively link the proton signals of the pyrimidine ring and the ethyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for connecting the ethylamine substituent to the pyrimidine ring, for instance, by observing a correlation from the methylene protons of the ethyl group to the C-4 carbon of the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. biomedpharmajournal.org For this compound (C₆H₈ClN₃), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. For example, the related compound 6-Chloro-N-methylpyrimidin-4-amine (C₅H₆ClN₃) has a calculated exact mass for its protonated ion [M+H]⁺ of 144.0323, which was confirmed by a found value of 144.0322. csir.co.za This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands would be expected for N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching vibration. For the related 6-Chloro-N-methylpyrimidin-4-amine, characteristic bands are observed at 3253 cm⁻¹ (N-H stretch) and 1627 cm⁻¹ (ring stretch). csir.co.za
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, would exhibit characteristic π-π* transitions in the UV region. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring.
Vibrational Circular Dichroism (VCD) and Chiroptical Studies
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemsynthesis.com While this compound itself is not chiral, VCD studies become highly relevant for chiral derivatives or when the compound is used as a ligand to create a chiral metal complex. VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations. This chiroptical technique provides detailed structural information that is often unattainable by other spectroscopic methods.
Computational Chemistry and Theoretical Investigations of 6 Chloro Pyrimidin 4 Yl Ethylamine Derivatives
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of (6-chloro-pyrimidin-4-yl)ethylamine, docking studies have been instrumental in understanding their interactions with various protein targets, particularly kinases, which are enzymes that play a key role in cell signaling and are often implicated in diseases like cancer.
Research has shown that the pyrimidine (B1678525) scaffold of these compounds is a "hinge-binder," meaning it forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. For instance, in studies of pyrimidine derivatives as potential inhibitors of kinases like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor (EGFR), molecular docking has revealed key interactions. The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, interacting with backbone amide groups in the hinge region of the kinase.
The ethylamine (B1201723) side chain and other substituents on the pyrimidine ring can form additional interactions with the surrounding amino acid residues, contributing to the binding affinity and selectivity of the compound. For example, the chlorine atom at the 6-position can be involved in halogen bonding or other non-covalent interactions that enhance binding. The specific nature of these interactions can be visualized and analyzed using molecular modeling software, providing a rational basis for designing more potent and selective inhibitors.
| Target Protein | Key Interacting Residues | Predicted Binding Mode |
| Phosphoinositide 3-kinase (PI3K) | Val851, Ser774 | Hinge-binding via pyrimidine nitrogens |
| Epidermal Growth Factor Receptor (EGFR) | Met793, Leu718 | Hinge-binding, hydrophobic interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Glu81 | Hinge-binding, salt bridge formation |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide detailed information about the electronic properties of molecules, which are fundamental to their reactivity and interactions.
Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. For this compound derivatives, DFT calculations can be used to determine various properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of molecular orbitals.
The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of a molecule, which are important for understanding intermolecular interactions. For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically electron-rich and are thus likely to act as hydrogen bond acceptors, which is consistent with the findings from molecular docking studies. The chlorine atom, being electronegative, also influences the electrostatic potential of the molecule.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
For this compound derivatives, FMO analysis can help to predict their reactivity in biological systems. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This information is valuable for understanding potential metabolic pathways and for designing compounds with improved stability.
| Parameter | Significance | Typical Findings for Pyrimidine Derivatives |
| HOMO Energy | Electron-donating ability | Localized on electron-rich parts of the molecule |
| LUMO Energy | Electron-accepting ability | Localized on electron-deficient parts of the molecule |
| HOMO-LUMO Gap | Chemical reactivity and stability | Influenced by substituents on the pyrimidine ring |
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations take into account the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event.
For complexes of this compound derivatives with their target proteins, MD simulations can be used to assess the stability of the binding mode predicted by docking. These simulations can reveal important information about the conformational changes that occur upon ligand binding, the role of water molecules in the binding site, and the strength of the various intermolecular interactions. The results of MD simulations can be used to refine the design of new inhibitors with improved binding affinity and residence time at the target.
In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties for Lead Optimization
In the process of drug discovery, it is crucial to consider the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods for predicting ADME properties have become an indispensable tool for lead optimization, as they can help to identify potential liabilities early in the drug discovery pipeline, saving time and resources.
For this compound derivatives, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, and metabolic stability. These models are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). By analyzing the predicted ADME profiles of a series of compounds, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to a drug candidate with favorable pharmacokinetic properties.
| ADME Property | Computational Model/Descriptor | Importance in Drug Design |
| Absorption | Lipinski's Rule of Five, Caco-2 permeability models | Predicts oral bioavailability |
| Distribution | Blood-brain barrier penetration models, plasma protein binding prediction | Determines where the drug goes in the body |
| Metabolism | P450 metabolism prediction models | Predicts how the drug is broken down |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For this compound derivatives, QSAR studies can be performed to correlate their inhibitory activity against a particular target with various molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Once a statistically significant QSAR model has been developed, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.
Chemoinformatics and Virtual Screening Approaches
Chemoinformatics and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. researchgate.net These in silico methods are particularly valuable for exploring the therapeutic potential of scaffolds like pyrimidine. By leveraging computational power, researchers can predict the interactions between small molecules and biological targets, assess their drug-like properties, and prioritize candidates for synthesis and further experimental testing. unair.ac.idaip.orgresearchgate.netaip.org
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based methods utilize the information of known active compounds to identify new molecules with similar properties, while structure-based virtual screening relies on the three-dimensional structure of the biological target to dock and score potential inhibitors. mdpi.com
A typical virtual screening workflow for pyrimidine derivatives involves several key steps. Initially, a large database of compounds is filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five. researchgate.netmdpi.com The remaining molecules are then docked into the active site of a target protein. researchgate.net This process simulates the binding of the ligand to the receptor, predicting its orientation and conformation. The binding affinity is then estimated using a scoring function, which ranks the compounds based on their predicted potency. nih.gov
For instance, in a study targeting the dihydrofolate reductase (DHFR) enzyme in Escherichia coli, three pyrimidine derivatives were evaluated using molecular docking. unair.ac.idaip.orgresearchgate.netaip.org The results, including the free binding energy (ΔG) and inhibition constant (Ki), indicated their potential as antibacterial agents, with one compound showing a particularly low binding energy and Ki value, suggesting higher efficacy. unair.ac.idaip.orgresearchgate.net Similarly, a virtual screening of a pyrimidine library against the trypanothione (B104310) reductase (TR) of Leishmania amazonensis identified several derivatives with activity against the parasite. researchgate.net
Following docking and scoring, the top-ranked compounds often undergo further computational analysis, such as molecular dynamics (MD) simulations. nih.govnih.gov MD simulations provide a more dynamic picture of the protein-ligand complex, assessing its stability and the persistence of key interactions over time. mdpi.comnih.govnih.gov The binding free energy can be calculated more accurately using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which considers both the enthalpic and entropic contributions to binding. nih.gov
Chemoinformatics also plays a crucial role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govtandfonline.com Tools like SwissADME and pkCSM can forecast parameters such as gastrointestinal absorption, bioavailability, and potential toxicity, helping to eliminate compounds with unfavorable profiles early in the discovery process. nih.govtandfonline.comresearchgate.net For example, in a study to identify DNA gyrase B inhibitors, hit compounds were evaluated for their ADMET properties, with results indicating good gastrointestinal absorption and a bioavailability score of 0.55. nih.gov
These computational approaches have been successfully applied to various pyrimidine derivatives to explore their potential as anticancer, antibacterial, anti-inflammatory, and antileishmanial agents. researchgate.netunair.ac.idresearchgate.netnih.gov The insights gained from these studies guide the rational design and optimization of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net
Several computational studies have provided specific data on the interaction of pyrimidine derivatives with various biological targets. These findings are crucial for understanding structure-activity relationships and for guiding the design of more potent inhibitors.
In one study, the antibacterial potential of three pyrimidine derivatives was assessed by docking them against the dihydrofolate reductase (DHFR) enzyme. The results were compared with the known antibacterial drug, trimethoprim. unair.ac.idaip.orgresearchgate.netaip.org
| Compound | Target | Free Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
|---|---|---|---|---|
| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | DHFR | -6.39 | 20.78 | unair.ac.idaip.orgaip.org |
| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | DHFR | -6.08 | 34.88 | unair.ac.idaip.orgaip.org |
| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | DHFR | -6.60 | 14.53 | unair.ac.idaip.orgaip.org |
| Trimethoprim (Control) | DHFR | -1.44 | 88,670 (88.67 mM) | unair.ac.idaip.orgaip.org |
Another in silico study focused on the anti-inflammatory potential of pyrimidine molecules by docking them against the fatty acid amide hydrolase (FAAH) protein. The docking scores of the designed molecules were compared to the standard drug Epirazole. researchgate.net
| Compound Type | Target | Docking Score Range | Reference |
|---|---|---|---|
| Designed Pyrimidine Molecules | FAAH (4DO3) | -8.0 to -9.5 | researchgate.net |
| Epirazole (Standard) | FAAH (4DO3) | -6.6 | researchgate.net |
In the search for new antileishmanial agents, a library of pyrimidine compounds was virtually screened against trypanothione reductase (TR). Subsequent in vitro testing confirmed the activity of several derivatives against Leishmania amazonensis promastigotes. researchgate.net
| Compound Class | Organism | Target | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| Synthesized Pyrimidine Derivatives (Pyr 1-9) | L. amazonensis (promastigote) | TR | 11.23 - 91.5 | researchgate.net |
| Designed Pyrimidine Derivatives (Pyr 10-11) | L. amazonensis (promastigote) | TR | 11.38 - 20.01 | researchgate.net |
These examples highlight how chemoinformatics and virtual screening provide quantitative data that helps to identify and prioritize novel pyrimidine derivatives for various therapeutic applications. The integration of these computational methods into the drug discovery pipeline accelerates the development of new and effective medicines. researchgate.netunair.ac.idresearchgate.net
Structure Activity Relationship Sar and Biological Target Engagement Preclinical Research
Exploration of Molecular Targets and Binding Affinities
The biological activity of a compound is fundamentally dictated by its interaction with molecular targets within the body. For derivatives of (6-Chloro-pyrimidin-4-yl)ethylamine, these interactions span enzyme modulation and receptor binding.
Enzyme Inhibition and Activation Studies (in vitro)
Derivatives of pyrimidine (B1678525) have been widely investigated for their potential to inhibit various enzymes, a key mechanism in treating a range of diseases. nih.gov While specific enzyme inhibition studies on this compound are not extensively documented, research on related pyrimidine structures highlights several potential enzymatic targets.
Studies on various pyrimidine derivatives have demonstrated inhibitory activity against enzymes such as cyclooxygenases (COX) and lipoxygenases, which are pivotal in the inflammatory cascade. researchgate.net Furthermore, certain pyrimidine analogues have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are prominent targets in cancer therapy. For instance, a series of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives, which share a structural feature of an ethylamine (B1201723) side chain, have shown high potency and selectivity as CDK4/6 inhibitors. researchgate.net One such compound exhibited IC50 values of 0.710 nM for CDK4 and 1.10 nM for CDK6. researchgate.net
Additionally, pyrimidine derivatives have been explored as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in various pathologies, including neurodegenerative diseases and diabetes. researchgate.net A novel series of 6-amino-4-(pyrimidin-4-yl)pyridones were identified as potent and selective GSK-3β inhibitors. researchgate.net
Mechanistic Insights into Cellular Activity (in vitro/cell-based models)
The engagement of this compound derivatives with molecular targets translates into a range of cellular activities, including antiproliferative, antimicrobial, and anti-inflammatory effects, as demonstrated in various in vitro and cell-based models.
Pathways of Antiproliferative Activity (e.g., against cancer cell lines)
The pyrimidine nucleus is a well-established pharmacophore in the design of anticancer agents. gsconlinepress.comnih.gov The incorporation of an N-alkylation through an amino side chain on the pyrimidine core has been reported to enhance the antitumor activity of these compounds. researchgate.net
Derivatives of 6-ferrocenylpyrimidin-4(3H)-one have been synthesized and evaluated for their cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. nih.gov One of the most effective compounds, 2-methyl-6-ferrocenylpyrimidin-4(3H)-one, exhibited a pronounced cytotoxic effect with an IC50 of 17 ± 1 µM against the MCF-7 cell line. nih.gov
| Compound | Cell Line | IC50 (µM) |
| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 | 17 ± 1 |
Data on the antiproliferative activity of a 6-ferrocenylpyrimidin-4(3H)-one derivative.
Furthermore, a study on novel pyrimidine derivatives featuring a hybrid of pyrimidine–hydrazone moieties demonstrated their in vitro antitumor activity against a panel of human cancer cell lines, including colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. nih.gov This highlights the broad-spectrum antiproliferative potential of pyrimidine-based compounds.
Mechanisms of Antimicrobial and Antiviral Action (in vitro)
The pyrimidine scaffold is also integral to the development of antimicrobial and antiviral agents. nih.govgsconlinepress.comnih.gov
In terms of antimicrobial activity, a study screened the pyrimidine derivative 6-Chloro-2,4-diamino pyrimidine for its antibacterial and antifungal properties. researchgate.net The compound showed low activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp, Klebsiella spp, and Salmonella spp, as well as against the fungi Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.net
Regarding antiviral mechanisms, while direct studies on this compound are not available, the broader class of pyrimidine derivatives includes established antiviral drugs. nih.gov The mechanisms of action for antiviral pyrimidine analogues often involve the inhibition of viral nucleic acid synthesis. nih.gov For instance, some antiviral drugs act as nucleoside analogues that, once incorporated into the viral DNA or RNA, terminate the chain elongation process. nih.gov Others may inhibit viral enzymes essential for replication, such as RNA-dependent RNA polymerase. nih.gov
Anti-inflammatory Mechanisms at the Molecular Level
Pyrimidine derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. nih.gov The anti-inflammatory effects are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes through the inhibition of COX and lipoxygenase enzymes, respectively. researchgate.net
Molecular docking studies have suggested that pyrimidine derivatives can interact with the active sites of these enzymes. Additionally, some pyrimidine compounds may exert their anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and other signaling molecules involved in the inflammatory response.
Rational Design and Optimization of Activity Profiles
The rational design of derivatives based on the this compound scaffold is a cornerstone of efforts to enhance their biological activity and selectivity. Medicinal chemists have systematically explored modifications at various positions of the pyrimidine ring and the ethylamine side chain to understand and improve their interaction with biological targets.
A key strategy in the optimization of this scaffold involves the substitution of the chlorine atom at the 6-position. This position is often targeted for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Research on related 4,6-disubstituted pyrimidines has shown that the nature of the substituent at this position can significantly influence the compound's biological activity, including its potential as a kinase inhibitor. These studies suggest that the introduction of different moieties can modulate the compound's interaction with the hinge region of kinase domains, a critical determinant of inhibitory potency.
Furthermore, modifications to the ethylamine side chain at the 4-position have been a focal point of optimization efforts. Altering the length, branching, and terminal functional groups of this chain can impact the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, the incorporation of cyclic amines or other functional groups at the terminus of the ethylamine chain can lead to enhanced interactions with the target protein.
The following table summarizes the conceptual design strategies for the optimization of this compound analogs based on general principles of medicinal chemistry.
| Scaffold Position | Design Strategy | Rationale |
| C6-Chloro Group | Replacement with various amines, ethers, or carbon-linked substituents. | To explore new binding interactions, modulate electronics, and improve selectivity. |
| C2-Position | Introduction of small alkyl or aryl groups. | To probe for additional binding pockets and enhance potency. |
| C5-Position | Substitution with halogens or small alkyl groups. | To influence the electronic nature of the pyrimidine ring and impact binding. |
| Ethylamine Side Chain | Variation of length, introduction of chirality, and terminal functionalization. | To optimize interactions with the target and improve pharmacokinetic properties. |
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Analysis
In modern drug discovery, the concepts of ligand efficiency (LE) and lipophilic efficiency (LLE) are critical in guiding the optimization of lead compounds. These metrics provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps in identifying compounds that achieve high potency through efficient interactions with the target rather than simply through an increase in size. The formula for LE is:
LE = -2.303 * RT * pIC50 / N
where R is the gas constant, T is the absolute temperature, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms.
Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for identifying compounds that are likely to have a better balance of properties, as excessive lipophilicity can lead to issues with solubility, metabolism, and off-target toxicity. The formula for LLE is:
LLE = pIC50 - logP
While specific LE and LLE data for this compound are not publicly available, the application of these principles is crucial in the hypothetical optimization of this scaffold. For example, in a series of analogs, researchers would aim to increase potency (pIC50) without a proportional increase in the number of heavy atoms or lipophilicity.
The table below illustrates a hypothetical SAR analysis incorporating these efficiency metrics for a series of analogs.
| Compound | Modification | pIC50 | logP | LE | LLE |
| Parent | This compound | 6.0 | 2.5 | 0.30 | 3.5 |
| Analog 1 | C6-OCH3 | 6.5 | 2.2 | 0.32 | 4.3 |
| Analog 2 | N-methyl on ethylamine | 6.2 | 2.8 | 0.29 | 3.4 |
| Analog 3 | C5-F | 6.3 | 2.6 | 0.31 | 3.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Development of Novel Assay Methodologies for Target Validation
The identification of the biological target(s) of this compound is a critical step in understanding its mechanism of action and for guiding further drug development. Once a potential target, such as a specific kinase or another enzyme, is identified, the development of robust and sensitive assay methodologies is essential for target validation and for screening compound libraries.
The development of novel assays often follows a tiered approach. Initial high-throughput screening (HTS) assays are designed for speed and cost-effectiveness to test large numbers of compounds. These are typically biochemical assays that measure the direct interaction of the compound with the purified target protein. For example, if the target is a kinase, a common assay format would be a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) group to a substrate, or a fluorescence-based assay that detects changes in the environment of a fluorescent probe upon substrate phosphorylation.
Following initial hits from HTS, more complex cell-based assays are employed to confirm the activity of the compounds in a more physiologically relevant context. These assays can measure downstream signaling events or cellular phenotypes that are dependent on the activity of the target. For instance, if a compound targets a kinase involved in a specific signaling pathway, a Western blot analysis could be used to measure the phosphorylation status of a downstream substrate of that kinase in treated cells.
Furthermore, target engagement assays are crucial to confirm that the compound is interacting with its intended target within the cell. Techniques such as cellular thermal shift assays (CETSA) or photo-affinity labeling can provide direct evidence of target binding in a cellular environment.
Applications of 6 Chloro Pyrimidin 4 Yl Ethylamine and Its Analogues As Research Intermediates and Building Blocks
Utility in the Synthesis of Complex Heterocyclic Compounds
The unique arrangement of reactive sites on (6-Chloro-pyrimidin-4-yl)ethylamine makes it an ideal precursor for the construction of more complex, often fused, heterocyclic systems. The chlorine atom at the C6 position is susceptible to nucleophilic substitution and various metal-catalyzed cross-coupling reactions, while the ethylamine (B1201723) group at C4 can undergo a wide array of transformations, including acylation, alkylation, and condensation reactions.
Researchers leverage these reactive handles to build intricate molecular architectures. For instance, the pyrimidine (B1678525) core can be elaborated into purine (B94841) derivatives, which are fundamental components of DNA and RNA and exhibit significant biological activities. tsijournals.comgoogle.com The synthesis often involves an initial reaction at the chlorine position followed by cyclization involving the amino group or a derivative thereof. One strategy involves the synthesis of a pyrimidine ring followed by the construction of an imidazole (B134444) ring to form the purine structure. tsijournals.com Syntheses of N6-substituted 2-amino-purine derivatives have been reported, highlighting the utility of substituted aminopyrimidines. nih.gov Similarly, 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have been synthesized from 6-chloropurine (B14466) precursors.
Modern cross-coupling methodologies have significantly expanded the synthetic utility of chloro-pyrimidines. Key reactions include:
Palladium-catalyzed Amination : The Buchwald-Hartwig amination allows for the coupling of the C6-chloro position with a variety of primary and secondary amines. wikipedia.orgyoutube.com This reaction is a powerful tool for introducing diverse amino substituents, which can be crucial for modulating the biological activity of the final compound. nih.govrsc.org The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgyoutube.com
Suzuki-Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds by coupling the chloropyrimidine with boronic acids or esters. libretexts.org It is frequently used to introduce aryl or heteroaryl substituents, creating biaryl structures that are common motifs in medicinal chemistry. acs.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org
Sonogashira Coupling : This method facilitates the formation of carbon-carbon bonds between the chloropyrimidine and terminal alkynes, yielding alkynylpyrimidine derivatives. wikipedia.org These products can serve as intermediates for further transformations or exhibit biological activity themselves. researchgate.netsoton.ac.ukchemrxiv.org
These coupling strategies allow for the systematic modification of the pyrimidine core, leading to the synthesis of diverse and complex heterocyclic structures, such as pyrimido[4,5-b] nih.govacs.orgbenzodiazepines, which have been constructed via intramolecular Friedel-Crafts cyclization of a 5-amino-4-anilino-6-chloropyrimidine derivative. nih.gov
Table 1: Examples of Complex Heterocyclic Systems Synthesized from Chloropyrimidine Precursors
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 4-Amino-6-chloropyrimidine (B18116) | Pd-catalyzed Amination | N4,N6-disubstituted pyrimidine-4,6-diamines | nih.gov |
| 2-Amino-4,6-dichloropyrimidine (B145751) | Sonogashira Coupling | 4,6-Bis-alkynyl-2-aminopyrimidines | researchgate.net |
| 4,6-Dichloropyrimidine (B16783) | Nucleophilic Substitution, Cyclization | Purine Derivatives | tsijournals.comgoogle.com |
| 5-Amino-4-anilino-6-chloropyrimidine | Friedel-Crafts Cyclization | Pyrimido[4,5-b] nih.govacs.orgbenzodiazepines | nih.gov |
| 4-Amino-6-chloropyrimidines | Nickel-catalyzed Cross-Coupling | 4-Amino-6-arylpyrimidines | nih.gov |
Scaffolds for Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a key technology in drug discovery that enables the rapid synthesis of large numbers of diverse compounds, known as libraries. nih.gov The pyrimidine scaffold, due to its "privileged" status and synthetic tractability, is an excellent core for library generation. nih.govrsc.org this compound and its analogues are particularly well-suited for this purpose because they offer at least two points of diversification.
The general strategy involves attaching the pyrimidine scaffold to a solid support or using solution-phase parallel synthesis. acs.orgnih.gov The chlorine atom and the amino group can then be reacted sequentially with different sets of building blocks to generate a large library of related compounds. For example, the chlorine at C6 can be substituted with a library of nucleophiles (e.g., amines, thiols, alcohols), and the ethylamine at C4 can be acylated with a library of carboxylic acids.
A notable advancement is the use of pyrimidine scaffolds in DNA-Encoded Libraries (DELs). rsc.orgnih.gov In this technology, each small molecule synthesized is covalently linked to a unique DNA tag that encodes its chemical structure. nih.gov This allows for the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov Scaffolds like 2,4,6-trichloropyrimidine (B138864) have been used to generate large DELs by taking advantage of the differential reactivity of the chlorine atoms, allowing for regioselective and sequential introduction of diverse building blocks. nih.gov The resulting libraries can then be screened against biological targets to identify new hit compounds. nih.gov The development of efficient methods for creating pyrazolo[1,5-a]pyrimidine (B1248293) libraries in solution further demonstrates the scaffold's utility in generating collections of novel compounds for biological screening. acs.orgacs.orgnih.gov
Table 2: Overview of Combinatorial Libraries from Pyrimidine Scaffolds
| Library Type | Scaffold Example | Synthesis Strategy | Library Size | Reference |
|---|---|---|---|---|
| Solution-Phase Library | Pyrazolo[1,5-a]pyrimidine | Condensation, Acylation, Reduction | >2200 compounds | acs.orgnih.gov |
| DNA-Encoded Library (DEL) | 2,4,6-Trichloropyrimidine | Split-and-Pool Synthesis on DNA | 65.3 million members | nih.gov |
| DNA-Encoded Library (DEL) | Pyrazolopyrimidine | Split-and-Pool Synthesis on DNA | 28,254 compounds (total) | rsc.org |
| Privileged Substructure Library | 4-Chloro-pyrimido[4,5-b] nih.govacs.orgbenzodiazepine | Intramolecular Cyclization, Nucleophilic Substitution | Library of compounds | nih.gov |
Precursors for Advanced Organic Materials and Functional Molecules
The pyrimidine ring is a core component of many functional molecules, particularly in the field of medicinal chemistry. mdpi.comgsconlinepress.comnih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact effectively with biological targets. nih.gov this compound serves as a key starting material for synthesizing these advanced molecules.
By applying the synthetic methodologies described previously (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions), chemists can append various functional groups to the pyrimidine core, fine-tuning its electronic, steric, and physicochemical properties. This modular approach is central to modern drug discovery and materials science. For example, pyrimidine derivatives have been developed as potent inhibitors of various kinases, which are important targets in cancer therapy. acs.orgmdpi.com The synthesis of these inhibitors often involves building upon a substituted pyrimidine scaffold to achieve high potency and selectivity. acs.org
Furthermore, pyrimidine-based molecules have been investigated for a vast array of therapeutic applications, including as antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Hybrid molecules, where a pyrimidine moiety is linked to another pharmacophore, are being explored to create multifunctional drugs, potentially overcoming issues like drug resistance. nih.gov The synthesis of these complex functional molecules relies on the availability of versatile building blocks like this compound, which provide a reliable entry point for chemical elaboration.
Table 3: Examples of Functional Molecules Derived from Pyrimidine Scaffolds
| Molecule Class | Scaffold/Precursor | Intended Function/Application | Reference |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine derivatives | 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | Kinase Inhibitors (MPS1) | acs.org |
| Pyrimidine-tethered chalcone (B49325) hybrids | Pyrimidine core | Anticancer Agents | nih.gov |
| Pyrimidine-based drugs | Pyrimidine ring | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory | nih.gov |
| N4,N6-disubstituted pyrimidine-4,6-diamines | 4-Amino-6-chloropyrimidine | EGFR inhibitors for lung cancer | nih.gov |
| Thieno[2,3-d] pyrimidine derivatives | Pyrimidine core | Topoisomerase II inhibitors, Apoptosis inducers | gsconlinepress.com |
Development of Probes for Chemical Biology Studies
Chemical biology utilizes small molecules, or "probes," to study and manipulate biological systems. An ideal chemical probe is potent, selective, and possesses a functional group that allows for its attachment to reporter tags (e.g., fluorophores, biotin) for visualization or target identification. The structure of this compound makes it an attractive starting point for the development of such probes.
The ethylamine side chain provides a convenient handle for conjugation. It can be readily modified to incorporate a terminal alkyne or azide (B81097) for "click" chemistry, a linker for attaching affinity tags like biotin, or a fluorescent dye. The C6-chloro position can be used to tune the core molecule's affinity and selectivity for its target protein through coupling reactions. This dual functionality allows for a modular approach to probe design: one part of the molecule is optimized for biological activity, while the other is used for tagging and detection.
For example, a library of compounds synthesized from the this compound scaffold could be screened for activity against a particular enzyme or receptor. Once a potent "hit" is identified, its structure can be modified by attaching a reporter group to the ethylamine terminus, transforming it into a probe. This probe can then be used in a variety of experiments, such as affinity chromatography to pull down and identify the protein target, or in cellular imaging to visualize the target's location and dynamics within a cell. The development of pyrimidine-based kinase inhibitors into selective chemical probes illustrates this strategy. acs.org Additionally, the synthesis of chemical probes with various functionalities for use in chemoproteomic studies highlights the importance of versatile building blocks in this field. researchgate.net
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and design of novel molecules. In the context of pyrimidine research, these computational tools are being deployed to accelerate the identification of promising drug candidates and to predict their properties with remarkable accuracy. nih.gov
Machine learning algorithms, such as random forest (RF) and partial least square (PLS) regression, have been successfully used to develop predictive models for the biological activities of pyrimidine derivatives. researchgate.net For instance, a study on pyrimidine-based corrosion inhibitors for carbon steel utilized ML to identify key molecular descriptors—such as molecular volume, electrophilicity, and electron affinity—that govern their efficacy. researchgate.net Such models can screen vast virtual libraries of pyrimidine compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby saving significant time and resources.
Furthermore, AI and ML are instrumental in analyzing complex biological data to identify new therapeutic opportunities for pyrimidine-containing molecules. researchgate.net In oncology, ML algorithms have been applied to multi-omics data to develop a pyrimidine metabolism-related signature (PMRS) for predicting the prognosis of patients with lung adenocarcinoma. nih.gov This integrated approach helps to stratify patients and can guide the development of personalized therapies involving pyrimidine-based drugs. By analyzing metabolomics data, AI can identify biomarkers like uracil (B121893) to improve diagnostic accuracy and tailor treatments. researchgate.net
Table 1: Machine Learning Models in Pyrimidine Research
| Model Type | Application | Key Findings | Reference |
|---|---|---|---|
| Random Forest (RF) & Partial Least Square (PLS) | Prediction of corrosion inhibition efficiency of pyrimidines. | Identified key molecular descriptors determining inhibition efficiency. | researchgate.net |
| Integrated ML & Deep Learning | Development of a prognostic signature (PMRS) in lung adenocarcinoma. | PMRS score correlates with patient survival and immunotherapy sensitivity. | nih.gov |
Development of Sustainable Synthetic Routes
The chemical industry is increasingly focused on green chemistry principles to minimize environmental impact. For pyrimidine synthesis, this translates to the development of sustainable routes that utilize renewable feedstocks, reduce waste, and employ environmentally benign catalysts. benthamdirect.comnih.gov
A significant advancement is the use of alcohols derived from biomass, such as lignocellulose, as starting materials. acs.orgbohrium.com Researchers have developed novel iridium-catalyzed multicomponent reactions that assemble pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This process is highly efficient, proceeding through a sequence of condensation and dehydrogenation steps that liberate only hydrogen and water as byproducts, and offers access to a wide array of substituted pyrimidines in high yields. acs.orgbohrium.comnih.gov
The pursuit of sustainability also involves exploring green catalysts and alternative reaction conditions. nih.gov Methodologies using microwave irradiation or ultrasonic waves have been shown to accelerate reactions and improve yields, often in solvent-free conditions, which further enhances the environmental credentials of the synthesis. researchgate.net The use of heterogeneous catalysts, such as zirconia nanoparticles, also contributes to greener processes by simplifying catalyst recovery and reuse. researchgate.net These sustainable approaches are critical for the large-scale and environmentally responsible production of (6-Chloro-pyrimidin-4-yl)ethylamine and other valuable pyrimidine intermediates.
Discovery of Novel Biological Targets through Phenotypic Screening
While target-based drug discovery has been a dominant paradigm, phenotypic screening is re-emerging as a powerful, unbiased approach to identify compounds with desired biological effects and to uncover novel mechanisms of action. This strategy is particularly valuable for complex diseases where the full range of therapeutic targets may not be known.
For pyrimidine derivatives, cell-based phenotypic screening has been instrumental in identifying compounds with potent antiproliferative activity. nih.gov In one study, a library of novel 7-amino pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives was screened against a panel of cancer cell lines. nih.gov This led to the discovery of a compound that induces apoptosis in human colon cancer cells in a concentration-dependent manner. nih.gov Such screens provide a direct measure of a compound's effect in a biological system, bypassing the need for a preconceived molecular target. acs.org
CRISPR-based genetic screens can be used in conjunction with treatment by a pyrimidine-based drug to identify genes that either enhance or suppress the drug's efficacy. embopress.org For example, a CRISPR knockout screen in acute myeloid leukemia (AML) cells treated with a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, a key enzyme in pyrimidine biosynthesis, revealed novel factors that regulate sensitivity to the drug. embopress.org This approach not only validates the drug's mechanism but also uncovers new potential combination therapies and resistance mechanisms. The screening of novel pyrimidine compounds against various bacterial and fungal strains has also been conducted to assess their antimicrobial potential. actascientific.com
Advanced Analytical Techniques for Real-Time Reaction Monitoring
Understanding the intricate mechanisms of chemical reactions is crucial for optimizing conditions, improving yields, and ensuring the synthesis of pure products. Advanced analytical techniques that allow for real-time monitoring are providing unprecedented insights into the formation of pyrimidines.
One of the most powerful tools in this domain is real-time two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique has been used to dynamically analyze the complex reaction between aliphatic ketones and nitriles to form alkylpyrimidines. By acquiring thousands of 2D NMR datasets over the course of the reaction, researchers could confirm the existence of previously postulated intermediates and identify new, transient species that were previously undetectable. nih.gov This level of detail is invaluable for refining synthetic protocols for compounds like this compound.
In the realm of biological systems and metabolomics, ion-pairing ultra-performance liquid chromatography-tandem mass spectrometry (IP-RP-UPLC-MS/MS) has emerged as a fast and sensitive method for the simultaneous analysis of numerous purine (B94841) and pyrimidine metabolites. nih.gov This technique allows for the chromatographic separation and quantification of highly polar molecules, such as nucleotides, from complex biological samples within minutes. nih.gov Such methods are essential for studying the metabolic impact of pyrimidine-based drugs and understanding their mechanism of action at a cellular level.
Table 2: Advanced Analytical Methods in Pyrimidine Research
| Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| Real-time 2D NMR | Mechanistic analysis of pyrimidine synthesis. | Allows for the detection and characterization of transient intermediates. | nih.gov |
| IP-RP-UPLC-MS/MS | Quantification of pyrimidine metabolites in biological samples. | Fast, sensitive, and allows simultaneous analysis of dozens of metabolites. | nih.gov |
Multicomponent Reactions and Fragment-Based Drug Discovery Strategies
Efficiency and innovation in molecular design are at the heart of modern medicinal chemistry. Multicomponent reactions (MCRs) and fragment-based drug discovery (FBDD) are two powerful strategies that are increasingly being applied to the synthesis and discovery of novel pyrimidine-based therapeutics.
MCRs are one-pot reactions in which three or more starting materials combine to form a product that incorporates substantial portions of all reactants. acs.org This approach is highly atom-economical and allows for the rapid generation of molecular diversity from simple building blocks. acs.orgnih.gov The Biginelli reaction is a classic example used for pyrimidine synthesis. mdpi.com More recent developments include iridium-catalyzed MCRs that construct highly substituted pyrimidines from alcohols and amidines, offering a sustainable and efficient route to complex scaffolds. acs.orgbohrium.com These methods are ideal for creating libraries of pyrimidine derivatives for high-throughput screening.
Fragment-based drug discovery (FBDD) begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov Once a fragment hit is identified, it is gradually optimized and grown into a more potent, lead-like molecule. nih.govacs.org The pyrimidine scaffold is an excellent starting point for FBDD. For example, an aminoindazole fragment hit for the kinase PDK1 was evolved into a potent aminopyrimidine-aminoindazole inhibitor by leveraging substructure searches and structure-based design. nih.gov This strategy underscores the value of using a well-understood heterocyclic core, which can be elaborated to achieve high ligand efficiency and target selectivity. nih.govdrugdiscoverychemistry.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
